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Compound of Interest

Compound Name: (+)-isononyl acetate

Cat. No.: B1147620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known applications of

isononyl acetate in flavor chemistry, with a focus on the (+) enantiomer where information is

available. Due to the limited publicly available data specifically on (+)-isononyl acetate, this

document also includes generalized protocols for the analysis and sensory evaluation of chiral

flavor compounds, which are directly applicable to the study of this specific ester.

Introduction to (+)-Isononyl Acetate
Isononyl acetate is a flavor and fragrance ingredient known for its complex aroma profile. It is

an ester that exists as a mixture of isomers, with the specific enantiomers, such as (+)-
isononyl acetate, potentially offering unique sensory characteristics. Chirality plays a crucial

role in flavor perception, as different enantiomers of a compound can elicit distinct sensory

responses.[1] While the flavor industry increasingly focuses on the specific properties of

individual enantiomers, detailed information on (+)-isononyl acetate remains limited in publicly

accessible literature.

Natural Occurrence: Isononyl acetate has been identified in natural sources such as lavandin

oil and bitter orange essential oil.[2]

General Odor Profile (Isomer Unspecified): The odor of isononyl acetate is generally described

as sweet, floral, fruity, woody, and violet, with some sources also noting herbal and cumin-like

nuances.[3][4]
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Physicochemical and Sensory Properties
Quantitative data specifically for (+)-isononyl acetate is not readily available. The following

table summarizes the known properties of isononyl acetate (isomer composition often

unspecified).

Table 1: Physicochemical and General Sensory Properties of Isononyl Acetate

Property Value Reference(s)

Molecular Formula C₁₁H₂₂O₂ [2]

Molecular Weight 186.29 g/mol [5]

Appearance Colorless liquid [2]

Odor Description
Sweet, floral, fruity, woody,

violet, herbal, cumin
[3][4]

Natural Occurrence Lavandin oil, Bitter orange oil [2]

Solubility
Insoluble in water; soluble in

ethanol
[3]

Boiling Point 213-215 °C @ 760 mmHg [4]

Flash Point ~71-83 °C [2][4]

Note: Odor and flavor thresholds are critical parameters for evaluating the potency of a flavor

ingredient. Unfortunately, specific threshold values for (+)-isononyl acetate in various food

matrices have not been identified in the available literature. The determination of these

thresholds would be a key research objective.[6]

Applications in Flavor Chemistry
While specific food applications and usage levels for (+)-isononyl acetate are not detailed in

the public domain, its general odor profile suggests potential for use in a variety of flavor

formulations, including:
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Fruit Flavors: The sweet and fruity characteristics make it a candidate for enhancing and

modifying fruit profiles such as berry, apple, and tropical fruits. Esters are well-known

contributors to the characteristic aromas of many fruits.[7]

Floral and Herbal Notes: Its floral and herbal nuances suggest applications in creating

complex botanical profiles for beverages and confectionery.

Confectionery and Baked Goods: The sweet and woody notes could be valuable in

confectionery items and baked goods to provide depth and complexity to the overall flavor.

Experimental Protocols
The following are detailed, generalized protocols for the analysis and sensory evaluation of

chiral flavor compounds like (+)-isononyl acetate.

This protocol outlines the separation and identification of enantiomers of a volatile flavor

compound.

Objective: To separate and quantify the (+) and (-) enantiomers of isononyl acetate in a flavor

formulation or food matrix.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Chiral capillary column (e.g., a cyclodextrin-based column suitable for separating ester

enantiomers)[1]

Helium carrier gas (high purity)

Sample of isononyl acetate (racemic mixture for method development)

Food or beverage sample containing the target analyte

Solvents for extraction (e.g., dichloromethane, diethyl ether)

Anhydrous sodium sulfate
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Standard laboratory glassware

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

1. For liquid samples (e.g., beverages), take a known volume (e.g., 50 mL) and adjust the pH

if necessary.

2. Extract the sample three times with 20 mL of dichloromethane in a separatory funnel.

3. Combine the organic extracts and dry over anhydrous sodium sulfate.

4. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions:

Injector: Split/splitless, 250 °C, splitless mode for 1 min.

Column: Chiral capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Start at 50 °C, hold for 2 min, ramp to 180 °C at 3 °C/min,

then ramp to 240 °C at 10 °C/min, and hold for 5 min. (Note: This program is a starting

point and must be optimized for the specific column and analyte).

MS Transfer Line: 250 °C.

Ion Source: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-300.

Data Analysis:

1. Identify the peaks corresponding to the enantiomers of isononyl acetate based on their

retention times and mass spectra.
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2. Confirm the identity by comparing with the mass spectrum of a reference standard.

3. Quantify the amount of each enantiomer using a calibration curve prepared from

standards of known concentration.

This protocol is used to identify the odor-active compounds in a sample as they elute from the

GC column.

Objective: To determine the odor characteristics of the individual enantiomers of isononyl

acetate.

Materials:

Gas chromatograph with an olfactometry port

Chiral capillary column (as in 4.1)

Humidified air supply for the olfactometry port

Trained sensory panelists (3-5)

Data recording software

Procedure:

GC-O Setup: The GC effluent is split between a standard detector (e.g., FID or MS) and the

olfactometry port.

Analysis:

1. Inject the sample extract (from 4.1) into the GC.

2. Each panelist sniffs the effluent from the olfactometry port and records the time, duration,

and a description of any detected odor.

3. The panelists should be presented with a list of standardized odor descriptors.

Data Analysis:
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1. Compile the olfactometry data from all panelists.

2. Create an aromagram by plotting the detection frequency or intensity of each odor event

against the retention time.

3. Correlate the odor events with the peaks from the detector to identify the odor

characteristics of each enantiomer of isononyl acetate.[8]

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a

product.[9]

Objective: To develop a detailed flavor profile of (+)-isononyl acetate in a model beverage.

Materials:

Trained sensory panel (8-12 members)

Model beverage base (e.g., sweetened water or a simple juice base)

Samples of the model beverage containing different concentrations of (+)-isononyl acetate

Reference standards for various aroma attributes (e.g., fruit esters, floral compounds)

Sensory evaluation booths with controlled lighting and ventilation

Data collection software

Procedure:

Panelist Training and Lexicon Development:

1. In several sessions, present the panelists with the model beverage containing (+)-
isononyl acetate and a range of reference standards.

2. Through discussion, the panel develops a consensus lexicon of descriptive terms for the

aroma and flavor of the samples (e.g., "sweet," "fruity-apple," "floral-rose," "woody").

Scoring and Evaluation:
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1. Panelists are presented with the coded samples in a randomized order.

2. They rate the intensity of each attribute in the developed lexicon on a line scale (e.g., from

0 = not perceptible to 10 = very strong).

Data Analysis:

1. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples.

2. Generate spider web plots to visualize the flavor profile of each sample.

Visualizations
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Figure 1. Workflow for Chiral GC-MS Analysis.
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Figure 2. Gas Chromatography-Olfactometry (GC-O) Workflow.
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Figure 3. Quantitative Descriptive Analysis (QDA) Process.

Conclusion
While isononyl acetate is recognized as a valuable fragrance and potential flavor ingredient,

there is a clear gap in the scientific literature regarding the specific sensory properties and
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applications of its individual enantiomers, particularly (+)-isononyl acetate. The protocols

provided here offer a robust framework for researchers to characterize the flavor profile,

determine odor and flavor thresholds, and explore the potential applications of this and other

chiral flavor compounds. Further research into the enantiomer-specific properties of isononyl

acetate will undoubtedly contribute to a more nuanced understanding and application of this

versatile flavor ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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